2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves the reaction of 4-bromophenylacetic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of bromophenyl ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)benzimidazole: Another bromophenyl-containing compound with different biological activities.
4-bromophenylacetic acid: A precursor in the synthesis of 2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide.
4-sulfamoylbenzylamine: A key intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its combination of bromophenyl and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15BrN2O3S |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c16-13-5-1-11(2-6-13)9-15(19)18-10-12-3-7-14(8-4-12)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
InChI Key |
IYFXSEBGWXLHQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Br |
Origin of Product |
United States |
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